2-methyl-5-phenethyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
2-methyl-5-phenethyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyridazine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-phenethyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-phenethyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-methyl-5-phenethyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as semiconductors or catalysts.
Mechanism of Action
The mechanism of action of 2-methyl-5-phenethyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5-phenethyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Thiazolo[5,4-d]thiazole derivatives
- Pyrano[2,3-d]thiazole derivatives
- Thiazolo[4,5-b]pyridine derivatives
Uniqueness
This compound is unique due to its specific substitution pattern and the combination of functional groups
Biological Activity
2-Methyl-5-phenethyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound involves several chemical reactions, typically starting from thiazole and pyridazine derivatives. The process usually includes alkylation and cyclization steps that yield the desired heterocyclic structure.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolo[4,5-d]pyridazinones exhibit potent antimicrobial properties. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli . This suggests that this compound may also possess similar antimicrobial efficacy.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of thiazolo[4,5-d]pyridazin derivatives on various cancer cell lines. The compounds were evaluated using MTT assays, revealing promising results in inhibiting the growth of malignant cells. Specifically, modifications in the substituents at the fifth position of the heterocyclic system significantly influenced the cytotoxic activity .
Analgesic and Anti-inflammatory Activities
The compound has also been studied for its analgesic and anti-inflammatory properties. In vivo tests indicated that certain derivatives exhibited significant pain relief and anti-inflammatory effects, particularly in models such as acetic acid-induced cramps and hot plate tests .
Structure-Activity Relationship (SAR)
The biological activity of thiazolo[4,5-d]pyridazinones is closely linked to their structural features. Key interactions at the molecular level include:
- Binding Interactions : Molecular docking studies have shown that these compounds can form critical hydrogen bonds with active site residues in target proteins like DNA gyrase, enhancing their antibacterial potential .
- Substituent Effects : The nature of substituents at various positions on the thiazolo[4,5-d]pyridazin scaffold significantly affects biological activity. For example, aryl substitutions at specific locations can either enhance or diminish cytotoxicity against cancer cells .
Data Tables
Compound | Activity | MIC (µM) | Cell Line Tested |
---|---|---|---|
Compound 3g | Antimicrobial against E. coli | 0.21 | HaCat, Balb/c 3T3 |
Compound 7a | Cytotoxicity | Not specified | Various cancer cell lines |
Compound X | Analgesic | Not specified | Acetic acid cramps model |
Case Studies
- Antimicrobial Efficacy : A study on thiazolo[4,5-d]pyridazinones revealed that modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria, indicating a potential for developing new antibiotics .
- Cancer Cell Inhibition : Research indicated that certain derivatives significantly inhibited the proliferation of human cancer cells in vitro. The presence of specific substituents was found to correlate with increased sensitivity in various cancer types .
- Analgesic Properties : In vivo assessments showcased that certain thiazolo derivatives provided substantial pain relief comparable to standard analgesics in animal models .
Properties
IUPAC Name |
2-methyl-7-(4-methylphenyl)-5-(2-phenylethyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-14-8-10-17(11-9-14)18-20-19(22-15(2)26-20)21(25)24(23-18)13-12-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSCVIYLDWGCDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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